4-Chloro-2-(neopentyloxy)pyridine
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Overview
Description
4-Chloro-2-(neopentyloxy)pyridine is an organic compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a neopentyloxy group at the 2-position. It is primarily used in research and development, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(neopentyloxy)pyridine typically involves multiple steps. One common method starts with 4-pyridylaldehyde, which reacts with a format reagent to generate 4-(2-hydroxy neopentyl)pyridine. This intermediate is then reduced to form 4-neopentylpyridine, which is subsequently oxidized to produce 4-neopentylpyridine oxide. Finally, the compound is chlorinated to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of readily available raw materials, simple operations, and conditions conducive to large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(neopentyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Hydrogen peroxide and other oxidizing agents are used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines .
Scientific Research Applications
4-Chloro-2-(neopentyloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(neopentyloxy)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another isomer with similar applications in organic synthesis.
4-Chloropyridine: Used in the development of various chemical intermediates.
Uniqueness
4-Chloro-2-(neopentyloxy)pyridine is unique due to the presence of the neopentyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various research fields .
Properties
CAS No. |
1346706-98-6 |
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Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-chloro-2-(2,2-dimethylpropoxy)pyridine |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,3)7-13-9-6-8(11)4-5-12-9/h4-6H,7H2,1-3H3 |
InChI Key |
YMSIWHCWQNAWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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